molecular formula C14H13ClN6 B6470560 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2640893-21-4

5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6470560
CAS No.: 2640893-21-4
M. Wt: 300.74 g/mol
InChI Key: SBJRXQVMCGLCNM-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom, a nitrile group, and a piperazine-linked pyrimidine moiety.

Properties

IUPAC Name

5-chloro-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6/c15-12-7-11(8-16)9-18-14(12)21-5-3-20(4-6-21)13-1-2-17-10-19-13/h1-2,7,9-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJRXQVMCGLCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyridine core: Starting with a suitable pyridine derivative, such as 5-chloro-6-bromopyridine-3-carbonitrile.

    Nucleophilic substitution: The bromine atom is substituted with a piperazine derivative, such as 4-(pyrimidin-4-yl)piperazine, under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution reactions: The piperazine and pyrimidine rings can participate in further substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyridine derivative.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is investigated for its potential as a biochemical probe . Studies have shown its ability to interact with various biological targets, influencing cellular pathways and receptor activities.

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as cancer and neurological disorders. Preliminary studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in disease progression.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly in the production of specialty chemicals and polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound when tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting potential as a chemotherapeutic agent.

Case Study 2: Neurological Disorders

Research focusing on the neuroprotective effects of this compound revealed its ability to modulate neurotransmitter systems, indicating potential applications in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Pyrimidine Molecular Formula Molecular Weight CAS Number Availability/Price (as of 2023)
5-Chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (Target) None (pyrimidin-4-yl) C₁₄H₁₂ClN₇ 329.75 g/mol† Not provided Not commercially listed
5-Chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Morpholin-4-yl at position 6 C₁₈H₂₀ClN₇O 417.86 g/mol Not provided Limited commercial data
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Dimethylamino (position 2), methyl (position 6) C₁₇H₂₀ClN₇ 365.85 g/mol 2640845-93-6 $85.5/2μmol (Life Chemicals, 2023)
5-Chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile Cyclopropyl (position 2), dimethyl (positions 5,6) C₁₉H₂₁ClN₆ 368.86 g/mol 2548981-59-3 Available via A2Bchem (no price listed)

†Calculated based on molecular formula.

Key Observations:
  • This modification is common in kinase inhibitors to improve pharmacokinetics.
  • Dimethylamino and Methyl Substituents (): The dimethylamino group increases basicity, which may enhance binding to negatively charged residues in enzymatic pockets.
  • Cyclopropyl and Dimethyl Substituents () : The cyclopropyl group enhances lipophilicity, favoring membrane permeability. The dimethyl substitution could stabilize the pyrimidine ring conformation, impacting target selectivity .

Patent Landscape ()

These highlight the broader trend of combining nitrogen-rich scaffolds (like pyridine-carbonitriles) with piperazine linkers for targeting nucleic acid-interacting proteins .

Biological Activity

5-Chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a pyridine ring, a piperazine moiety, and a pyrimidine substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H15ClN6
Molecular Weight302.77 g/mol
CAS Number2380071-09-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases, which play crucial roles in cell signaling and proliferation.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Case Study: CDK Inhibition
A study demonstrated that derivatives of this compound showed significant inhibition of CDK activity, leading to reduced proliferation of cancer cells in vitro. The selectivity for specific CDK isoforms suggests potential for targeted cancer therapy with minimized side effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibiotic agent.

Case Study: Antibacterial Efficacy
In vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at micromolar concentrations. Further investigations are needed to elucidate the exact mechanisms underlying this activity .

Research Findings

Recent studies have explored the structure–activity relationship (SAR) of related compounds, revealing insights into how modifications affect biological potency:

CompoundActivityReference
5-Chloro derivativeCDK inhibition
Pyrimidine analogsAntimicrobial effects
Piperazine derivativesEnhanced binding affinity

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